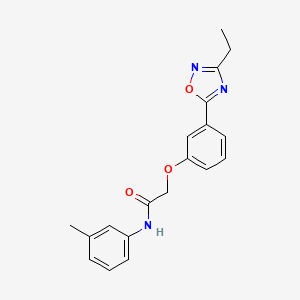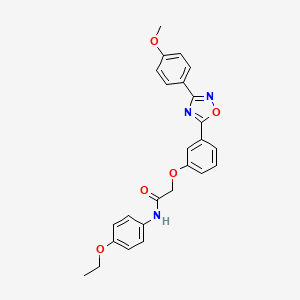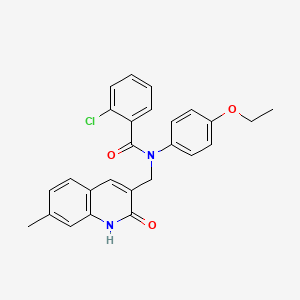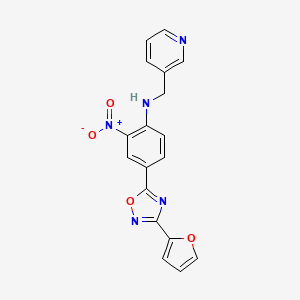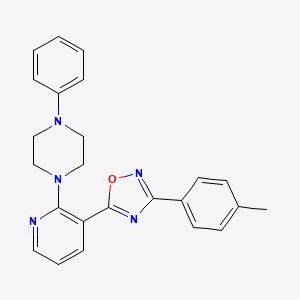
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical abbreviation, PPOP.
作用機序
The mechanism of action of PPOP is not fully understood. However, it has been proposed that PPOP interacts with specific receptors in the body, leading to the activation of various signaling pathways. This, in turn, leads to the observed biological effects of PPOP.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that PPOP has anti-tumor activity against a variety of cancer cell lines. PPOP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, PPOP has been shown to have anti-depressant activity by modulating the levels of neurotransmitters in the brain.
実験室実験の利点と制限
One of the advantages of PPOP is its high potency, which makes it a valuable tool for studying the biological effects of specific receptors. However, the limitations of PPOP include its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, PPOP has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
将来の方向性
There are several future directions for the study of PPOP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its potential interactions with other drugs. Finally, the development of more soluble analogs of PPOP could expand its potential applications in various scientific fields.
Conclusion:
In conclusion, PPOP is a chemical compound that has shown promising results in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PPOP as a therapeutic agent and its interactions with other drugs.
合成法
The synthesis of PPOP involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with p-tolylhydrazine in the presence of phosphorous oxychloride and triethylamine. The reaction mixture is then heated to form PPOP. The purity of the compound is ensured by recrystallization from ethanol.
科学的研究の応用
PPOP has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-tumor, anti-inflammatory, and anti-depressant activities. PPOP has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
3-(4-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-9-11-19(12-10-18)22-26-24(30-27-22)21-8-5-13-25-23(21)29-16-14-28(15-17-29)20-6-3-2-4-7-20/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWCDIBUWPASKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



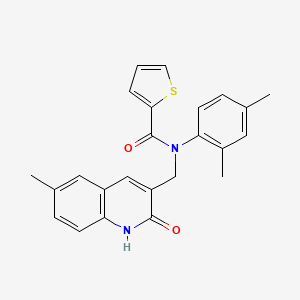
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


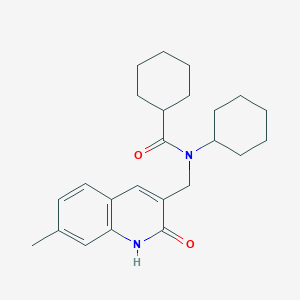

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
